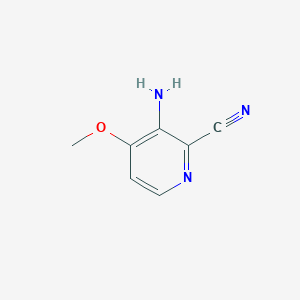
3-Amino-4-methoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methoxypicolinonitrile is an organic compound with the molecular formula C7H7N3O It is a derivative of picolinonitrile, featuring an amino group at the third position and a methoxy group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxypicolinonitrile typically involves the following steps:
Nitration: The starting material, 4-methoxypyridine, undergoes nitration to form 3-nitro-4-methoxypyridine.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrazine hydrate or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous-flow reactors to ensure consistent reaction conditions and high yields. The process may also involve recycling solvents and catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methoxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of 3-nitro-4-methoxypicolinonitrile.
Reduction: Formation of 3-amino-4-methoxypicoline.
Substitution: Formation of various substituted picolinonitrile derivatives
Scientific Research Applications
3-Amino-4-methoxypicolinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxypicolinonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The cyano group can also act as an electron-withdrawing group, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methoxypyridine: Lacks the cyano group, making it less reactive in certain chemical reactions.
4-Methoxypicolinonitrile: Lacks the amino group, reducing its ability to form hydrogen bonds.
3-Amino-4-cyanopyridine: Lacks the methoxy group, affecting its hydrophobic interactions.
Uniqueness
3-Amino-4-methoxypicolinonitrile is unique due to the presence of both an amino group and a methoxy group on the pyridine ring, along with a cyano group. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-amino-4-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-3-10-5(4-8)7(6)9/h2-3H,9H2,1H3 |
InChI Key |
XTNFBTNPCFJETM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















